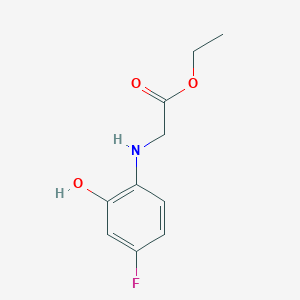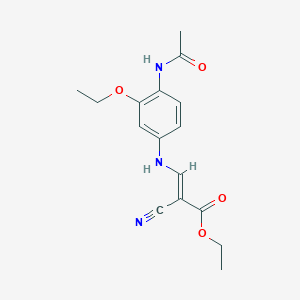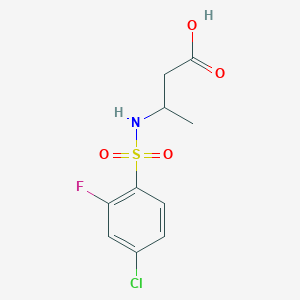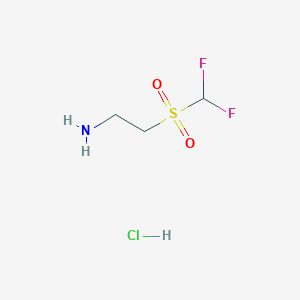![molecular formula C6H11ClFN B2916288 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2490432-81-8](/img/structure/B2916288.png)
1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-azabicyclo[410]heptane;hydrochloride is a bicyclic compound with a fluorine atom and an azabicyclo structureThe compound has a molecular formula of C6H10FN·HCl and a molecular weight of 151.61 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of a suitable precursor with a fluorinating agent. One common method involves the use of a bicyclic amine as the starting material, which is then reacted with a fluorinating reagent under controlled conditions to introduce the fluorine atom. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents, along with optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation or reduction states of the compound .
科学研究应用
1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride can be compared with other similar compounds, such as:
1-Chloro-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-Iodo-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts .
属性
IUPAC Name |
1-fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-3-5(6)1-2-8-4-6;/h5,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDSLVVMSFWORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916207.png)

![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)

![N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2916215.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)
![8-(cyclohexylsulfanyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2916218.png)

![1-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)

![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)
![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide](/img/structure/B2916227.png)
